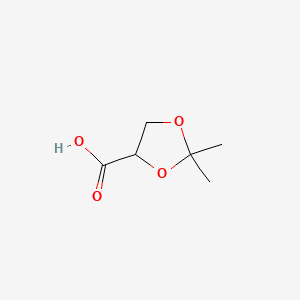

2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid

Cat. No. B3427831

M. Wt: 146.14 g/mol

InChI Key: OZPFVBLDYBXHAF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04745200

Procedure details

40.7 g (308 mmoles) of a glycerin ketal mixture containing 97.5% by weight of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane and 12.2 g (305 mmoles) of sodium hydroxide were dissolved in 366 ml of water. After transferring the mixture to a nickel shaker-type autoclave, the solution was heated to about 80° C. under a pressure of 25 bar in the presence of 4 g of an activated carbon containing 5% by weight of palladium with agitation for about 2 hours. The pressure in the autoclave rose briefly to 30 bar, subsequently fell back to 25 bar and, after another hour, increased to 63 bar. After 2 hours, the pressure remained constant at 53 bar. The autoclave was then vented. The pH of the solution was adjusted, the water in the solution was distilled off, and the remaining residue was hot extracted in the same manner as described in Example 2. The 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, Na salt was isolated in a yield of 86% of the theoretical. The melting point of the salt was 243°-246° C.

[Compound]

Name

glycerin ketal

Quantity

40.7 g

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

86%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1.[OH-:10].[Na+]>O.[Ni].[Pd]>[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([C:7]([OH:10])=[O:8])[CH2:4][O:3]1 |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

glycerin ketal

|

|

Quantity

|

40.7 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(OCC(O1)CO)C

|

|

Name

|

|

|

Quantity

|

12.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

366 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

subsequently fell back to 25 bar and, after another hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increased to 63 bar

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the water in the solution was distilled off

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the remaining residue was hot extracted in the same manner

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(OCC(O1)C(=O)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 86% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04745200

Procedure details

40.7 g (308 mmoles) of a glycerin ketal mixture containing 97.5% by weight of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane and 12.2 g (305 mmoles) of sodium hydroxide were dissolved in 366 ml of water. After transferring the mixture to a nickel shaker-type autoclave, the solution was heated to about 80° C. under a pressure of 25 bar in the presence of 4 g of an activated carbon containing 5% by weight of palladium with agitation for about 2 hours. The pressure in the autoclave rose briefly to 30 bar, subsequently fell back to 25 bar and, after another hour, increased to 63 bar. After 2 hours, the pressure remained constant at 53 bar. The autoclave was then vented. The pH of the solution was adjusted, the water in the solution was distilled off, and the remaining residue was hot extracted in the same manner as described in Example 2. The 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, Na salt was isolated in a yield of 86% of the theoretical. The melting point of the salt was 243°-246° C.

[Compound]

Name

glycerin ketal

Quantity

40.7 g

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

86%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1.[OH-:10].[Na+]>O.[Ni].[Pd]>[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([C:7]([OH:10])=[O:8])[CH2:4][O:3]1 |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

glycerin ketal

|

|

Quantity

|

40.7 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(OCC(O1)CO)C

|

|

Name

|

|

|

Quantity

|

12.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

366 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

subsequently fell back to 25 bar and, after another hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increased to 63 bar

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the water in the solution was distilled off

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the remaining residue was hot extracted in the same manner

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(OCC(O1)C(=O)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 86% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04745200

Procedure details

40.7 g (308 mmoles) of a glycerin ketal mixture containing 97.5% by weight of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane and 12.2 g (305 mmoles) of sodium hydroxide were dissolved in 366 ml of water. After transferring the mixture to a nickel shaker-type autoclave, the solution was heated to about 80° C. under a pressure of 25 bar in the presence of 4 g of an activated carbon containing 5% by weight of palladium with agitation for about 2 hours. The pressure in the autoclave rose briefly to 30 bar, subsequently fell back to 25 bar and, after another hour, increased to 63 bar. After 2 hours, the pressure remained constant at 53 bar. The autoclave was then vented. The pH of the solution was adjusted, the water in the solution was distilled off, and the remaining residue was hot extracted in the same manner as described in Example 2. The 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, Na salt was isolated in a yield of 86% of the theoretical. The melting point of the salt was 243°-246° C.

[Compound]

Name

glycerin ketal

Quantity

40.7 g

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

86%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1.[OH-:10].[Na+]>O.[Ni].[Pd]>[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([C:7]([OH:10])=[O:8])[CH2:4][O:3]1 |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

glycerin ketal

|

|

Quantity

|

40.7 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(OCC(O1)CO)C

|

|

Name

|

|

|

Quantity

|

12.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

366 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

subsequently fell back to 25 bar and, after another hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increased to 63 bar

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the water in the solution was distilled off

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the remaining residue was hot extracted in the same manner

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(OCC(O1)C(=O)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 86% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04745200

Procedure details

40.7 g (308 mmoles) of a glycerin ketal mixture containing 97.5% by weight of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane and 12.2 g (305 mmoles) of sodium hydroxide were dissolved in 366 ml of water. After transferring the mixture to a nickel shaker-type autoclave, the solution was heated to about 80° C. under a pressure of 25 bar in the presence of 4 g of an activated carbon containing 5% by weight of palladium with agitation for about 2 hours. The pressure in the autoclave rose briefly to 30 bar, subsequently fell back to 25 bar and, after another hour, increased to 63 bar. After 2 hours, the pressure remained constant at 53 bar. The autoclave was then vented. The pH of the solution was adjusted, the water in the solution was distilled off, and the remaining residue was hot extracted in the same manner as described in Example 2. The 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, Na salt was isolated in a yield of 86% of the theoretical. The melting point of the salt was 243°-246° C.

[Compound]

Name

glycerin ketal

Quantity

40.7 g

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

86%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1.[OH-:10].[Na+]>O.[Ni].[Pd]>[CH3:1][C:2]1([CH3:9])[O:6][CH:5]([C:7]([OH:10])=[O:8])[CH2:4][O:3]1 |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

glycerin ketal

|

|

Quantity

|

40.7 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(OCC(O1)CO)C

|

|

Name

|

|

|

Quantity

|

12.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

366 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

subsequently fell back to 25 bar and, after another hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increased to 63 bar

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the water in the solution was distilled off

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the remaining residue was hot extracted in the same manner

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(OCC(O1)C(=O)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 86% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |